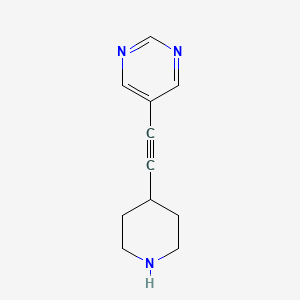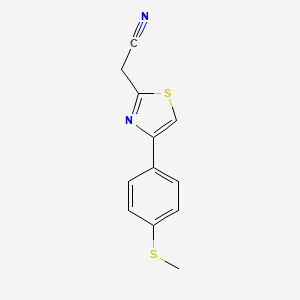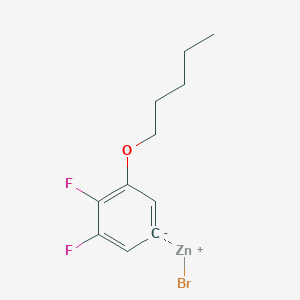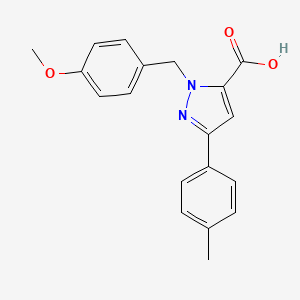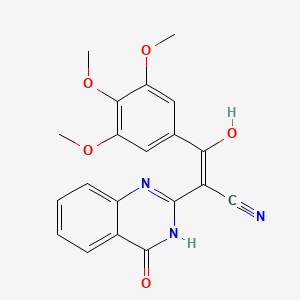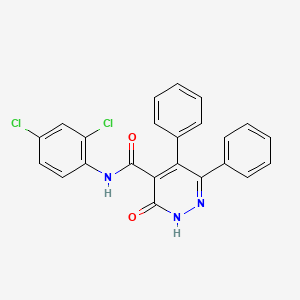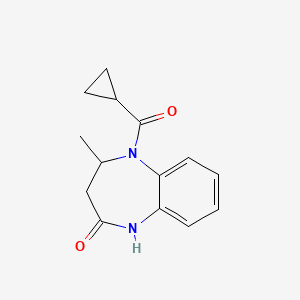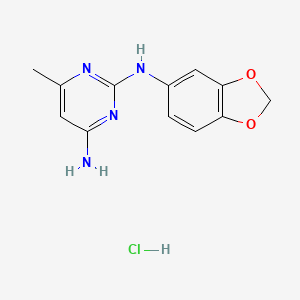
N~2~-1,3-benzodioxol-5-yl-6-methylpyrimidine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-1,3-benzodioxol-5-yl-6-methylpyrimidine-2,4-diamine hydrochloride is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a benzodioxole ring fused with a pyrimidine ring, which is further substituted with a methyl group and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-1,3-benzodioxol-5-yl-6-methylpyrimidine-2,4-diamine hydrochloride typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the condensation of catechol with formaldehyde in the presence of an acid catalyst.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is formed by the reaction of a suitable diketone with guanidine under basic conditions.
Coupling of Benzodioxole and Pyrimidine Rings: The benzodioxole and pyrimidine rings are coupled through a nucleophilic substitution reaction, where the amino groups on the pyrimidine ring react with the benzodioxole derivative.
Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of N2-1,3-benzodioxol-5-yl-6-methylpyrimidine-2,4-diamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-1,3-benzodioxol-5-yl-6-methylpyrimidine-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N~2~-1,3-benzodioxol-5-yl-6-methylpyrimidine-2,4-diamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-1,3-benzodioxol-5-yl-6-methylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: Compounds with similar benzodioxole rings but different substituents.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.
Amino-substituted heterocycles: Compounds with amino groups attached to various heterocyclic rings.
Uniqueness
N~2~-1,3-benzodioxol-5-yl-6-methylpyrimidine-2,4-diamine hydrochloride is unique due to its specific combination of benzodioxole and pyrimidine rings, along with the presence of amino and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13ClN4O2 |
|---|---|
Molecular Weight |
280.71 g/mol |
IUPAC Name |
2-N-(1,3-benzodioxol-5-yl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C12H12N4O2.ClH/c1-7-4-11(13)16-12(14-7)15-8-2-3-9-10(5-8)18-6-17-9;/h2-5H,6H2,1H3,(H3,13,14,15,16);1H |
InChI Key |
YYKQPGAUAIVOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC3=C(C=C2)OCO3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2,2,2-Trifluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14878264.png)
![9-(4-Butoxyphenyl)-3-((3,5-difluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14878265.png)
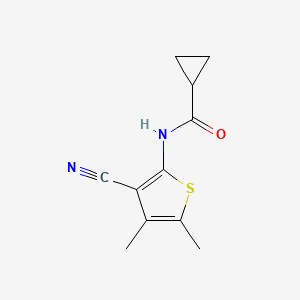
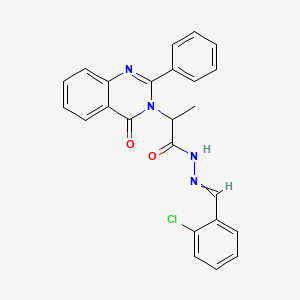
![Spiro[azetidine-3,2'-chroman]-7'-ol hydrochloride](/img/structure/B14878282.png)
